2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

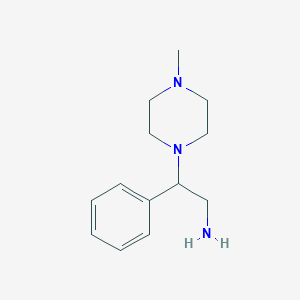

2-(4-methylpiperazin-1-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHFHXITHQLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390199 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176971-20-3 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine, a compound of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a robust, four-step process commencing from the readily available precursor, 2-amino-2-phenylethan-1-ol. Each step of the synthesis—N-Boc protection, Swern oxidation, reductive amination, and N-Boc deprotection—is detailed with mechanistic insights, field-proven experimental procedures, and considerations for reaction optimization and troubleshooting. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary technical depth to replicate and adapt this synthesis for their specific research needs.

Introduction

This compound is a vicinal diamine derivative featuring a phenyl group and a 1-methylpiperazine moiety. The presence of the piperazine ring, a common pharmacophore, and the chiral center at the benzylic position makes this and related compounds attractive scaffolds for the development of novel therapeutic agents. The strategic placement of the basic nitrogen atoms and the aromatic ring allows for diverse interactions with biological targets. This guide outlines a logical and efficient synthetic pathway to access this valuable building block.

The chosen synthetic strategy prioritizes the use of well-established and reliable reactions to ensure high yields and purity of the intermediates and the final product. The pathway is designed to be modular, allowing for potential modifications to generate a library of analogous compounds for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence starting from 2-amino-2-phenylethan-1-ol. The overall transformation is depicted below:

Caption: Overall four-step synthesis of the target compound.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. This section elucidates the causality behind the chosen reagents and conditions for each synthetic step.

Step 1: N-tert-Butoxycarbonyl (Boc) Protection of the Primary Amine

The initial step involves the protection of the primary amino group of 2-amino-2-phenylethan-1-ol. This is a critical maneuver to prevent the amine from participating in undesired side reactions during the subsequent oxidation of the alcohol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1]

The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine (Et₃N), is employed to neutralize the acidic proton of the amine, thereby enhancing its nucleophilicity, and to scavenge the liberated proton during the reaction. Dichloromethane (DCM) is a suitable solvent due to its inert nature and ability to dissolve the reactants.[2]

Step 2: Swern Oxidation of the Protected Amino Alcohol

With the amine protected, the primary alcohol is oxidized to a ketone. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals.[3][4] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[5]

The mechanism commences with the reaction of DMSO with oxalyl chloride at low temperatures (typically -78 °C) to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[3] This intermediate then reacts with the N-Boc-2-amino-2-phenylethan-1-ol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[5] The low reaction temperature is crucial to prevent side reactions of the highly reactive intermediates.

Step 3: Reductive Amination to Introduce the Methylpiperazine Moiety

This step constitutes the key carbon-nitrogen bond formation to introduce the 1-methylpiperazine group. Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] The reaction between the ketone intermediate and 1-methylpiperazine initially forms a hemiaminal, which then dehydrates to an iminium ion. The subsequent reduction of this iminium ion yields the target tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[7][8] It is a mild and selective hydride donor that is particularly effective for the reduction of iminium ions in the presence of ketones.[9] This selectivity prevents the reduction of the starting ketone. The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE).[7]

Step 4: N-Boc Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the primary amine of the target compound. The acid-lability of the Boc group allows for its efficient cleavage under acidic conditions.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this purpose.[11][12]

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13] The carbamic acid is unstable and readily decarboxylates to liberate the free primary amine. The amine is protonated by the excess acid to form the corresponding trifluoroacetate salt. Subsequent workup with a base can provide the free amine.

Part 2: Detailed Experimental Protocol

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used in this synthesis are corrosive, flammable, and/or toxic. Consult the Safety Data Sheets (SDS) for each reagent before use.

Step 1: Synthesis of tert-butyl (1-hydroxy-2-phenylethyl)carbamate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-2-phenylethan-1-ol | 137.18 | 10.0 g | 72.9 |

| Di-tert-butyl dicarbonate | 218.25 | 17.5 g | 80.2 |

| Triethylamine | 101.19 | 11.2 mL | 80.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-phenylethan-1-ol (10.0 g, 72.9 mmol) and dissolve it in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (11.2 mL, 80.2 mmol) to the stirred solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (17.5 g, 80.2 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford tert-butyl (1-hydroxy-2-phenylethyl)carbamate as a white solid.

Step 2: Synthesis of tert-butyl (2-oxo-2-phenylethyl)carbamate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Oxalyl chloride | 126.93 | 5.2 mL | 60.0 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 8.5 mL | 120.0 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

| tert-butyl (1-hydroxy-2-phenylethyl)carbamate | 237.30 | 11.9 g | 50.0 |

| Triethylamine | 101.19 | 34.8 mL | 250.0 |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dichloromethane (250 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (5.2 mL, 60.0 mmol) to the DCM.

-

Add dimethyl sulfoxide (8.5 mL, 120.0 mmol) dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

-

Dissolve tert-butyl (1-hydroxy-2-phenylethyl)carbamate (11.9 g, 50.0 mmol) in 50 mL of DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

-

Add triethylamine (34.8 mL, 250.0 mmol) dropwise, and after the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

-

Quench the reaction by adding 100 mL of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude ketone, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| tert-butyl (2-oxo-2-phenylethyl)carbamate | 235.28 | 11.8 g | 50.0 |

| 1-Methylpiperazine | 100.16 | 6.6 mL | 60.0 |

| Sodium triacetoxyborohydride | 211.94 | 15.9 g | 75.0 |

| 1,2-Dichloroethane (DCE) | 98.96 | 250 mL | - |

| Acetic acid | 60.05 | 2.9 mL | 50.0 |

Procedure:

-

To a 500 mL round-bottom flask, add tert-butyl (2-oxo-2-phenylethyl)carbamate (11.8 g, 50.0 mmol), 1,2-dichloroethane (250 mL), and 1-methylpiperazine (6.6 mL, 60.0 mmol).

-

Add acetic acid (2.9 mL, 50.0 mmol) and stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: 10% methanol in DCM).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% methanol in DCM) to obtain the desired product.

Step 4: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate | 319.45 | 12.8 g | 40.0 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 30 mL | - |

Procedure:

-

Dissolve tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate (12.8 g, 40.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

-

Slowly add trifluoroacetic acid (30 mL) to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in water (100 mL) and wash with DCM (2 x 50 mL) to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 12 by the slow addition of 6 M NaOH solution, keeping the flask in an ice bath.

-

Extract the aqueous layer with DCM (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

Part 3: Visualization & Data Presentation

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow diagram.

Summary of Reagents and Expected Yields

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | tert-butyl (1-hydroxy-2-phenylethyl)carbamate | 2-Amino-2-phenylethan-1-ol | (Boc)₂O, Et₃N | DCM | 90-95 |

| 2 | tert-butyl (2-oxo-2-phenylethyl)carbamate | Step 1 Product | (COCl)₂, DMSO, Et₃N | DCM | 85-90 |

| 3 | tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate | Step 2 Product | 1-Methylpiperazine, NaBH(OAc)₃ | DCE | 75-85 |

| 4 | This compound | Step 3 Product | TFA | DCM | 90-98 |

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

-

Myers, A. G. Chem 115, Lecture Notes. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). [Link]

-

ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.

-

YouTube. Swern oxidation of primary and secondary alcohols. (2020-05-08). [Link]

-

Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017-04-13). [Link]

-

YouTube. Dess-Martin-Periodinane oxidation. (2025-11-20). [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. (2016-08-29). [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]

-

PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996-05-31). [Link]

-

JoVE. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

-

gChem Global. Swern Oxidation. [Link]

-

RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

-

RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

YouTube. CHEM 222: Dess-Martin Periodinane Oxidation of Alcohols. (2017-02-02). [Link]

-

The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

-

ResearchGate. Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. [Link]

-

Royal Society of Chemistry. Specific solvent issues with BOC deprotection. (2026-01-07). [Link]

-

Wipf Group, University of Pittsburgh. Alcohol Oxidations. (2007-03-19). [Link]

-

PubMed Central. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

-

University of California, Davis. BCH/PLS/PPA 609 | Lecture Twenty-four Web Notes. (2016-03-01). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from the broader classes of phenylethylamine and piperazine derivatives to construct a robust, evidence-based hypothesis of its pharmacological activity. We postulate that this compound functions as a modulator of monoaminergic systems, primarily targeting dopamine and serotonin pathways. This guide will delve into the molecular rationale for this hypothesis, propose specific testable mechanisms, and provide detailed experimental protocols for validation.

Introduction: Unveiling a Novel Psychoactive Scaffold

The compound this compound represents a unique structural amalgamation of two well-established pharmacophores: the phenylethylamine backbone, characteristic of many central nervous system (CNS) stimulants, and the N-methylpiperazine moiety, a common feature in a diverse range of neuropharmacological agents. While this specific molecule is not extensively characterized in scientific literature, its constituent parts provide a strong foundation for predicting its biological activity.

The phenylethylamine skeleton is the parent structure for a vast array of psychoactive substances, including amphetamines and cathinones, which are known to potently interact with monoamine transporters. The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting various neurotransmitter receptors, including those for dopamine and serotonin. The combination of these two moieties, along with a methyl substitution on the piperazine ring, suggests a compound with the potential for significant and nuanced effects on brain chemistry.

This guide will therefore proceed by dissecting the known pharmacology of these core structures to build a predictive model for the mechanism of action of this compound.

A Hypothesized Mechanism of Action: A Tale of Two Moieties

Based on a thorough analysis of structurally related compounds, we hypothesize that this compound primarily acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential for direct receptor interaction, particularly at dopamine and serotonin receptors.

The Phenylethylamine Core: Driving Monoamine Release and Reuptake Inhibition

The 2-phenylethanamine backbone is a classic signature of compounds that interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Substituted phenethylamines are well-documented to function as either substrates for these transporters, leading to neurotransmitter release via reverse transport, or as inhibitors of neurotransmitter reuptake.

Given the structural similarity to amphetamine and other stimulants, it is highly probable that this compound can bind to and interact with these transporters. The presence of the bulky N-methylpiperazine substituent at the alpha-position of the ethylamine chain will likely modulate its affinity and efficacy at each transporter.

The N-Methylpiperazine Moiety: Tuning Receptor Affinity and Selectivity

The piperazine ring is a versatile component in many CNS-active drugs, often conferring affinity for G-protein coupled receptors (GPCRs). Phenylpiperazine derivatives, for instance, are known to act as serotonin (5-HT) receptor blockers or reuptake inhibitors[1]. The N-arylpiperazine moiety is particularly important for serotonergic and dopaminergic activity[2].

The N-methyl group on the piperazine ring is a critical feature. In many drug classes, methylation of a piperazine nitrogen can significantly alter potency and selectivity. It is plausible that this methyl group in the target compound influences its interaction with specific subtypes of dopamine and serotonin receptors. For example, some piperazine derivatives show affinity for D2-like dopamine receptors and various 5-HT receptor subtypes[2][3].

A notable structural analog is N-benzylpiperazine (BZP), which has amphetamine-like stimulant effects due to its ability to increase the release of dopamine and serotonin[1]. This provides a strong precedent for a similar mode of action for our target compound.

Proposed Molecular Interactions and Signaling Pathways

Based on the hypothesized dual-action mechanism, we can predict the following molecular interactions and downstream signaling effects:

-

Interaction with Monoamine Transporters: this compound is expected to bind to the substrate recognition sites on DAT, NET, and SERT. This binding could either block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft or induce a conformational change in the transporter, leading to the reverse transport (efflux) of these neurotransmitters into the synapse.

-

Receptor Binding: The compound may also exhibit direct binding to postsynaptic and presynaptic dopamine and serotonin receptors. The specific receptor subtypes and the nature of the interaction (agonist, antagonist, or partial agonist) would need to be determined experimentally.

The net effect of these interactions would be an increase in the synaptic concentrations of dopamine and serotonin, leading to enhanced signaling through their respective pathways.

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

Objective: To determine the binding affinity of this compound for monoamine transporters and a panel of relevant GPCRs.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.

-

Competition Binding: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of this compound.

-

Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) for the test compound at each target using the Cheng-Prusoff equation.

Objective: To determine whether this compound acts as an inhibitor of monoamine reuptake or as a monoamine releasing agent.

Protocol (Synaptosome Preparation):

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin). Terminate the reaction by rapid filtration and measure the radioactivity accumulated in the synaptosomes.

-

Release Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter. Wash to remove excess unincorporated neurotransmitter. Induce release by adding varying concentrations of this compound. Measure the amount of radioactivity released into the supernatant.

-

Data Analysis: Determine the IC50 for uptake inhibition and the EC50 for neurotransmitter release.

Caption: Experimental workflow for validating the hypothesized mechanism of action.

In Vivo Studies

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine and serotonin in relevant brain regions.

Protocol:

-

Surgical Implantation: Implant microdialysis probes into specific brain regions of freely moving rodents (e.g., nucleus accumbens, prefrontal cortex).

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To assess the psychoactive effects of this compound in animal models.

Protocol:

-

Locomotor Activity: Measure spontaneous locomotor activity in rodents following administration of the compound. An increase in activity would be consistent with a stimulant-like effect.

-

Drug Discrimination: Train animals to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. Test the ability of this compound to substitute for the training drug.

-

Conditioned Place Preference: Assess the rewarding properties of the compound by measuring the amount of time an animal spends in an environment previously paired with drug administration.

Summary and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the modulation of monoaminergic systems. The phenylethylamine core likely drives interaction with dopamine and serotonin transporters, leading to increased synaptic availability of these neurotransmitters, while the N-methylpiperazine moiety may confer additional direct receptor activity.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this hypothesis. A thorough characterization of the binding, uptake, and release profiles, coupled with in vivo neurochemical and behavioral studies, will be crucial to fully elucidate the pharmacological profile of this novel compound. This research will not only define the mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships governing the interaction of small molecules with monoaminergic systems.

References

- Hossain, M. S., et al. (2014). β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons. ACS chemical neuroscience, 5(9), 835-843.

- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554-559.

- Martinez-Cengotitabengoa, M., et al. (2012). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of medicinal chemistry, 55(11), 5244-5248.

- Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 30(5), 458.

-

Drugs.com. Phenylpiperazine antidepressants. [Link]

- Tucci, F. C., et al. (2005). 3-[(2R)-Amino-2-phenylethyl]-1-(2, 6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2, 4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization. Journal of medicinal chemistry, 48(5), 1433-1445.

- Jørgensen, M., et al. (2009). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 19(11), 3071-3074.

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

- Ismaili, L., et al. (2016). 6-[(prop-2-yn-1-yl) amino] pyridine-3, 5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 21(10), 1361.

- Moreland, R. B., et al. (2004). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. European journal of pharmacology, 495(2-3), 149-157.

- Zhukovskaya, O. N., et al. (2021). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 68(4), 855.

- Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1, 3, 5-triazine derivatives. Acta poloniae pharmaceutica, 61(6), 461-466.

- Kikuchi, H., et al. (2003). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl) piperidin-1-yl] ethyl]-4-(4-fluorophenyl) thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of pharmacological sciences, 93(2), 173-182.

- Fantegrossi, W. E., et al. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 182(3), 366-374.

- Yoon, S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(9), 1279.

- DEA Diversion Control Division. (2013). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).

- Patel, K., & Kumar, V. (2021).

- Tucci, F. C., et al. (2005). 3-[(2R)-amino-2-phenylethyl]-1-(2, 6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2, 4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Design, synthesis, and in vitro and in vivo characterization. Journal of medicinal chemistry, 48(5), 1433-1445.

- Hieble, J. P., et al. (1995). Synthesis and in vitro characterization of N-[5-(4, 5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5, 6, 7, 8-tetrahydronaphthalen-1-yl] methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of medicinal chemistry, 38(17), 3446-3448.

- Matos, M. J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(23), 4388. biologically active compounds. Molecules, 24(23), 4388.

Sources

- 1. Document: 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and o... - ChEMBL [ebi.ac.uk]

- 2. β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

A Comprehensive Technical Guide to 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: Synthesis, Characterization, and Potential Applications

This technical guide provides an in-depth exploration of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine, a substituted phenethylamine derivative with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a detailed overview of its chemical identity, synthesis, analytical characterization, and prospective pharmacological relevance.

Nomenclature and Structural Elucidation

A critical aspect of chemical discourse is the precise and unambiguous naming of molecules according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The compound , this compound, presents an interesting case for the application of these rules.

According to IUPAC nomenclature, the parent structure is identified as the longest carbon chain containing the principal functional group.[1][2][3] In this instance, the parent chain is ethanamine, with the amine group defining the numbering. The carbon atom bonded to the nitrogen of the amine is designated as carbon 1 (C1), and the adjacent carbon is carbon 2 (C2).

Therefore, the name "this compound" specifies that both the 4-methylpiperazin-1-yl and the phenyl substituents are located on the second carbon (C2) of the ethanamine backbone. It is crucial to distinguish this from its isomer, 1-phenyl-2-(4-methylpiperazin-1-yl)ethanamine, where the phenyl group is on C1 and the piperazinyl moiety is on C2.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₂₁N₃ | - |

| Molecular Weight | 219.33 g/mol | - |

| CAS Number | 176971-20-3 | - |

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound can be approached through a convergent strategy, leveraging established methodologies for the formation of carbon-nitrogen and carbon-carbon bonds.[4] A plausible retrosynthetic analysis is outlined below.

Figure 2: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A practical laboratory-scale synthesis can be envisioned in a multi-step sequence starting from commercially available precursors.

Step 1: Synthesis of 2-chloro-2-phenylacetonitrile

-

To a solution of benzaldehyde in a suitable solvent such as dichloromethane, add thionyl chloride at 0 °C.

-

Slowly add a solution of sodium cyanide in water, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 2-chloro-2-phenylacetonitrile.

Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetonitrile

-

Dissolve 2-chloro-2-phenylacetonitrile and 1-methylpiperazine in a polar aprotic solvent like acetonitrile.[5]

-

Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile.

Step 3: Reduction to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitrile from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Analytical Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.[6]

Figure 3: Analytical workflow for the characterization of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperazine ring, the methyl group, and the methylene and methine protons of the ethanamine backbone. The ¹³C NMR spectrum will provide evidence for the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C-N bonds.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A validated HPLC method using a suitable column and mobile phase will be employed to quantify the purity and identify any potential impurities.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of the synthesis and for preliminary purity assessment.

Pharmacological Potential and Future Directions

The phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, particularly targeting the central nervous system (CNS).[7][8][9][10]

Potential CNS Activity

Many phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[10] The structural features of this compound, specifically the presence of the phenyl and methylpiperazine moieties, suggest a potential for activity at these receptors. Further in vitro and in vivo studies are warranted to explore its binding affinities and functional effects.

Structure-Activity Relationship (SAR) Studies

This molecule serves as a valuable template for structure-activity relationship (SAR) studies. Modifications to the phenyl ring (e.g., substitution with electron-withdrawing or -donating groups), the piperazine ring, or the ethanamine linker could lead to the discovery of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

ADME-Toxicity Profile

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial in drug development.[11] In silico predictions and in vitro assays can provide initial insights into the metabolic stability, potential for cytochrome P450 inhibition, and cytotoxicity of this compound and its analogs. The piperazine ring can sometimes be susceptible to metabolism, including N-dealkylation.[12]

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic route, and a robust analytical workflow for its characterization. The inherent pharmacological potential of the phenylpiperazine scaffold suggests that this molecule and its future derivatives are promising candidates for further investigation in the quest for novel therapeutics.

References

-

2-(4-PHENYLPIPERAZIN-1-YL)ETHANAMINE. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]

- Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2015). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 39(1), 54-56.

- Liu, H., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(10), 1773-1781.

-

How to name organic compounds using the IUPAC rules. (n.d.). UCLA. Retrieved January 23, 2026, from [Link]

- Kovacs, T., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(4), 836-847.

-

Phenylpiperazine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Predicted ADME properties for compounds 1-15. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, methyl ester, [1S-[1α,4aα,5α(E),8aβ]]-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

- de Freitas, R. M., & da Silva, A. B. F. (2013). Phenylpiperazine derivatives: a patent review (2006 – present).

-

Methyl anthranilate. (2010, April 8). FooDB. Retrieved January 23, 2026, from [Link]

- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2020). Current Organic Synthesis, 17(1), 58-69.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review.

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). IUPAC. Retrieved January 23, 2026, from [Link]

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2021). Molbank, 2021(2), M1234.

-

methyl anthranilate, 134-20-3. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

-

N-Methylpiperazine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026, January 19). Journal of Medicinal Chemistry.

-

Naphthalene-1-sulfonic acid (4-{[(1,2,3,4-tetrahydro-naphthalen-2-ylmethyl)-amino]-methyl}-cyclohexylmethyl)-amide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. (2021). Asian Journal of Chemical Sciences, 1-8.

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. iupac.org [iupac.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]

- 7. Cas 21091-61-2,2-(4-PHENYLPIPERAZIN-1-YL)ETHANAMINE | lookchem [lookchem.com]

- 8. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS number 176971-20-3

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS: 176971-20-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 176971-20-3), a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core structural features—a phenethylamine scaffold integrated with a methylpiperazine moiety—which are hallmarks of numerous neurologically active agents. We will explore its physicochemical properties, propose a logical synthetic pathway, and detail robust analytical methodologies for its characterization and quality control. Furthermore, this guide discusses its primary application as a foundational building block in the synthesis of novel therapeutics, particularly for neurological disorders.[1] The insights and protocols herein are designed to equip scientists and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Strategic Significance

This compound is a chiral organic compound that merges two privileged structural motifs in medicinal chemistry: the 2-phenethylamine core and the N-methylpiperazine ring.

-

The 2-Phenethylamine Scaffold: This framework is fundamental to a vast array of natural and synthetic bioactive molecules.[2] It forms the basis for endogenous neurotransmitters like dopamine and norepinephrine, which are critical for regulating mood, voluntary movement, and stress responses.[2] Its presence in a synthetic intermediate suggests a high potential for interaction with monoaminergic systems, including dopamine, serotonin, and adrenergic receptors.

-

The Piperazine Moiety: The piperazine ring is a common feature in pharmaceuticals, prized for its ability to improve key pharmacokinetic properties.[1][3] As a weak base, it can exist in a protonated state at physiological pH, which often enhances aqueous solubility and can improve oral bioavailability.[1] This moiety is integral to a wide range of approved drugs, from antipsychotics to antihistamines and anthelmintics.[4][5]

The combination of these two fragments in a single molecule makes this compound a valuable and strategically important building block.[1] It is primarily utilized as a key intermediate for creating more complex molecules aimed at treating neurological disorders, where its unique structure can facilitate potent and specific interactions with biological targets.[1]

Physicochemical Properties and Safe Handling

Proper characterization and handling are paramount for ensuring experimental reproducibility and safety. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 176971-20-3 | [6][7] |

| Molecular Formula | C₁₃H₂₁N₃ | [6] |

| Molecular Weight | 219.33 g/mol | [6] |

| Synonym(s) | 2-(4-methyl-1-piperazinyl)-2-phenylethanamine | |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Typical Purity | ≥95% | [8] |

| Storage Temperature | 2-8 °C |

Safety and Handling: This compound is classified as hazardous.

-

Hazard Statement: H301 - Toxic if swallowed.

-

Signal Word: Danger.

-

Pictogram: GHS06 (Skull and Crossbones).

Precautionary Measures: All handling should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of accidental ingestion, seek immediate medical attention.

Synthesis and Purification Strategy

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient synthetic route can be designed based on established organocatalytic and nucleophilic substitution reactions. The proposed two-step pathway begins with the nucleophilic ring-opening of styrene oxide by N-methylpiperazine.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-ol

-

Rationale: This step utilizes the high nucleophilicity of the secondary amine in N-methylpiperazine to open the epoxide ring of styrene oxide. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperazine (1.2 equivalents) and a suitable solvent such as ethanol or tetrahydrofuran (THF).[9]

-

Slowly add styrene oxide (1.0 equivalent) to the solution at room temperature. A mild exotherm may be observed.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[9]

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude oil can be purified by silica gel column chromatography to yield the intermediate alcohol.

-

Step 2: Synthesis of this compound

-

Rationale: The hydroxyl group of the intermediate is not a good leaving group. A Mitsunobu reaction is an efficient method to convert it into a primary amine via a phthalimide-protected intermediate. The subsequent deprotection with hydrazine (Ing-Manske procedure) is a standard method to release the primary amine.

-

Procedure:

-

Dissolve the intermediate alcohol (1.0 equivalent) and phthalimide (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (PPh₃, 1.1 equivalents) to the mixture.

-

Slowly add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise. Maintain the temperature at 0 °C during addition.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by column chromatography to isolate the N-protected intermediate.

-

Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.

-

Cool the mixture, filter off the precipitate, and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous sodium hydroxide to remove any remaining phthalhydrazide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification via chromatography may be necessary to achieve high purity.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and separating volatile and semi-volatile compounds. It is widely used for the analysis of piperazine derivatives due to its high sensitivity and ability to provide structural information from the mass spectrum.[10][11]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column.

-

Column: Phenyl-arylene equivalent (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The resulting chromatogram will show the retention time of the compound, while the mass spectrum will display its molecular ion peak and characteristic fragmentation pattern, confirming its identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for determining the purity of non-volatile organic compounds and for quantification.[12] A method using a C18 column with a photodiode array (PDA) detector allows for both purity assessment and confirmation of identity via the UV spectrum.

Caption: Standard workflow for RP-HPLC analysis.

Protocol for RP-HPLC Purity Assay:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: PDA, scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The UV spectrum from the PDA detector can be used as an additional identity check.

Applications in Drug Discovery

This compound is not intended for direct therapeutic use but serves as a crucial starting material.[13] Its value lies in providing a pre-built scaffold that medicinal chemists can elaborate upon to create novel drug candidates. The primary amine offers a reactive handle for a wide range of chemical modifications, such as amidation, sulfonylation, or reductive amination, allowing for the systematic exploration of the chemical space around the core structure.

Caption: Role as a scaffold in discovery chemistry.

Given its structural similarity to known neuropharmacological agents, derivatives of this compound are likely to be investigated for activity at:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₂A receptor, where many antipsychotic drugs act.[5]

-

Dopamine Receptors (D₂/D₃): Central targets for treating psychosis and other neurological conditions.

-

Monoamine Transporters: Including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Conclusion

This compound (CAS: 176971-20-3) is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its composite structure, featuring the bioactive 2-phenethylamine core and the pharmacokinetically favorable N-methylpiperazine group, makes it an ideal starting point for the synthesis of novel compounds targeting the central nervous system. This guide has provided a framework for its synthesis, detailed protocols for its analytical characterization, and highlighted its applications. For researchers and drug development professionals, this compound represents a valuable tool for accelerating the discovery of next-generation therapeutics for complex neurological disorders.

References

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES. Retrieved from [Link]

- CN106117153A - The preparation method of 2 piperazinones. (2016). Google Patents.

-

Welstead, W. J., Jr, Curesky, R. L., & DaVanzo, J. P. (1980). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 23(9), 1044–1048. Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

-

Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). ResearchGate. Retrieved from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2022). MDPI. Retrieved from [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

A Highly Sensitive RP HPLC-PDA Analytical Method for. (2022). University of Pretoria. Retrieved from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Retrieved from [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative... (2022). OUCI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS: 176971-20-3 | CymitQuimica [cymitquimica.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Combi-Blocks [combi-blocks.com]

- 9. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, the solubility of a compound is a foundational pillar upon which the entire edifice of a potential therapeutic is built. It is a critical physicochemical property that dictates everything from formulation strategies and bioavailability to the ultimate efficacy and safety of a drug candidate.[1] This guide provides an in-depth exploration of the solubility of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds.

Unveiling the Molecule: Physicochemical Characteristics of this compound

To understand the solubility of a compound, we must first understand the molecule itself. This compound is a multifaceted molecule possessing both polar and non-polar characteristics that govern its interaction with various solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

The key structural features that will dictate solubility are:

-

The Piperazine Ring: A six-membered ring containing two nitrogen atoms. The tertiary amine (N-methyl) and the other tertiary amine within the ring are capable of acting as hydrogen bond acceptors.

-

The Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

-

The Phenyl Group (-C6H5): A non-polar, hydrophobic moiety that will favor interactions with non-polar solvents.

-

The Methyl Group (-CH3): A small, non-polar alkyl group.

The interplay between the polar amine functionalities and the non-polar phenyl ring will be the primary determinant of the compound's solubility in different solvent systems.

Predicted Physicochemical Properties:

While experimental data for the target compound is scarce, we can infer some properties from structurally similar molecules. For instance, 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, a close analog, has a molecular weight of 225.36 g/mol .[2] The parent structures, piperazine and 2-phenylethylamine, also provide valuable insights. Piperazine is highly soluble in water and polar organic solvents like ethanol, but insoluble in diethyl ether. 2-Phenylethylamine is also water-soluble and freely soluble in alcohol.[3][4]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~219.33 g/mol | Calculated based on the chemical formula C13H21N3. |

| pKa | Basic (multiple values) | The presence of three amine groups (primary and two tertiary) will result in multiple basic pKa values. The exact values would need to be determined experimentally or through computational modeling. |

| LogP | Moderate | The hydrophobic phenyl ring will contribute to a positive logP, while the polar amine and piperazine moieties will decrease it. The overall value is expected to be in the moderate range, suggesting some lipophilicity. |

Inferred Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various solvent classes.[5]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Expected Solubility: High to Moderate.

-

Rationale: The primary and tertiary amine groups can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. This strong intermolecular interaction is expected to facilitate dissolution. However, the non-polar phenyl group may slightly limit the solubility compared to smaller, more polar amines.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):

-

Expected Solubility: High.

-

Rationale: These solvents have large dipole moments and can effectively solvate the polar parts of the molecule through dipole-dipole interactions. While they cannot donate hydrogen bonds, they can accept them, interacting favorably with the primary amine group.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):

-

Expected Solubility: Low to Insoluble.

-

Rationale: The dominant polar nature of the molecule, due to the multiple amine functionalities, will lead to poor interactions with non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces with the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves allowing a surplus of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed.

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable container (e.g., a glass vial with a screw cap). "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[6]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Analytical Quantification: Ensuring Accuracy and Precision

The choice of analytical method for quantifying the dissolved compound is critical for obtaining reliable solubility data.

A. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying amine compounds.[7][8]

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact conditions will need to be optimized.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve.

B. UV-Vis Spectroscopy:

For a less complex and faster analysis, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore and there are no interfering substances.[9][10]

Protocol for UV-Vis Analysis:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV-Vis spectrum.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[11]

-

Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax and determine the concentration from the calibration curve.

Data Presentation: A Clear and Concise Summary

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25 °C.

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | ||

| Methanol | |||

| Ethanol | |||

| Polar Aprotic | DMSO | ||

| Acetonitrile | |||

| Non-Polar | Hexane | ||

| Toluene |

Concluding Remarks: From Data to Insight

Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in its potential development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible solubility data. By systematically evaluating the solubility in a range of solvents, researchers can make informed decisions regarding formulation, delivery, and further preclinical and clinical development. The interplay of the molecule's structural features with the properties of the solvent, as visualized below, is the key to this understanding.

Solvent-Solute Interaction Diagram:

Caption: Dominant intermolecular forces governing solubility.

This guide serves as a comprehensive resource for any scientist tasked with characterizing the solubility of this, or structurally similar, promising compounds.

References

- Vertex AI Search. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- American Chemical Society. (2023, May 22). 2-Phenylethylamine.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- United Nations Office on Drugs and Crime.

- AKJournals. (2020, October 13).

- ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Ingenta Connect. (2009, May 5).

- BenchChem.

- NTU Journal of Pure Sciences. (2022).

- Enamine. Shake-Flask Solubility Assay.

- CymitQuimica. CAS 156-28-5: 2-Phenylethylamine hydrochloride.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.

- ResearchGate.

- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)

- Der Pharma Chemica. Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2- (5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)aceta.

- Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- Sigma-Aldrich. 2-(4-Methyl-piperazin-1-yl)-ethylamine.

- ChemicalBook. 64-04-0(2-PhenylethylaMine) Product Description.

- MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

- PubMed. (2024, August 23).

- Merck Millipore. 2-Phenylethylamine CAS 64-04-0 | 807334.

- National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- National Institutes of Health. 2-Phenylethanamine DMPFPS | C16H16F5NSi | CID 523427.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | C11H19N3S | CID 3261684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 4. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. akjournals.com [akjournals.com]

- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

in silico studies of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine